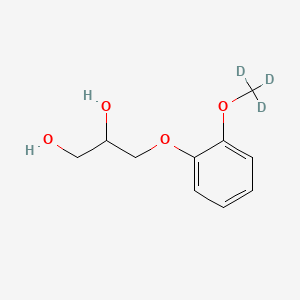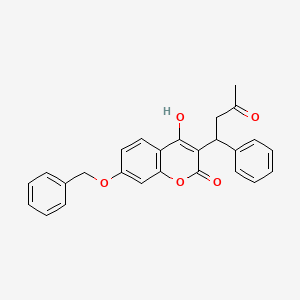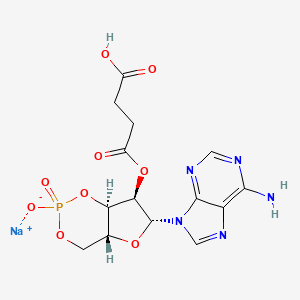
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is used in various biochemical and physiological studies to evaluate cAMP-mediated processes within cells. This compound is particularly valuable in research due to its stability and ability to mimic natural cAMP functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt involves the succinylation of adenosine-3’,5’-cyclic monophosphate. The reaction typically requires the use of succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography systems to handle larger quantities of the compound .
化学反应分析
Types of Reactions
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used in the substitution reactions. Hydrolysis reactions yield adenosine-3’,5’-cyclic monophosphate and succinic acid .
科学研究应用
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic natural cAMP. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: Employed in cell signaling studies to investigate cAMP-mediated pathways and their effects on cellular functions.
Medicine: Utilized in pharmacological research to develop drugs targeting cAMP pathways, which are involved in various diseases such as cancer and cardiovascular disorders.
Industry: Applied in the development of biosensors and diagnostic assays that rely on cAMP signaling.
作用机制
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases (PKA) and activates them, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cellular processes such as metabolism, gene expression, and cell growth .
相似化合物的比较
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate (cAMP): The natural analog of the compound, involved in numerous cellular processes.
N6,2’-O-Dibutyryladenosine-3’,5’-cyclic monophosphate sodium salt: Another synthetic analog used in research to study cAMP-mediated processes.
Adenosine-2’,3’-cyclic monophosphate sodium salt: A related compound with similar applications in biochemical research.
Uniqueness
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability compared to natural cAMP. This stability allows for more controlled and prolonged studies of cAMP-mediated processes, making it a valuable tool in research .
属性
IUPAC Name |
sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGHMVZYXPQDRF-HDMPVSQNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

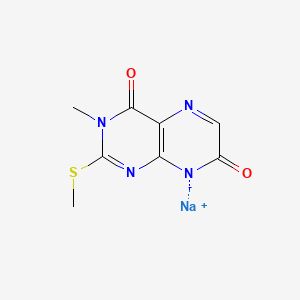
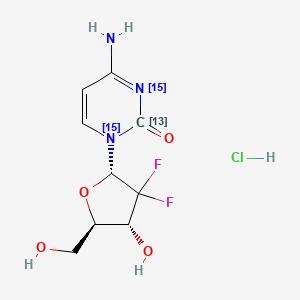
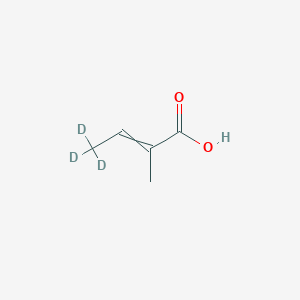

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
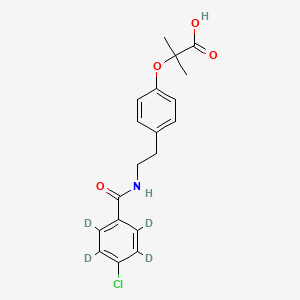
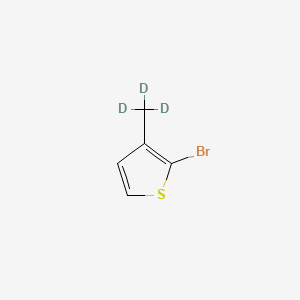
![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
